Isoindolo[1,2-b]quinazolin-12(10h)-one
Overview
Description
Isoindolo[1,2-b]quinazolin-12(10H)-one is a heterocyclic compound that belongs to the class of isoindoloquinazolinones These compounds are known for their complex structures and potential pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing isoindolo[1,2-b]quinazolin-12(10H)-one involves the palladium-catalyzed dicarbonylative synthesis. This method starts with commercially available 2-bromoanilines and 2-bromobenzyl amines. The reaction proceeds with the assistance of a palladium catalyst, incorporating two molecules of carbon monoxide into the substrates selectively . The reaction conditions are highly selective, leading to good yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed dicarbonylative synthesis provides a scalable and efficient route that could be adapted for industrial applications. The use of commercially available starting materials and the high selectivity of the reaction make it a promising method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Isoindolo[1,2-b]quinazolin-12(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of reduced isoindoloquinazolinones.
Scientific Research Applications
Isoindolo[1,2-b]quinazolin-12(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules and natural product analogs.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of isoindolo[1,2-b]quinazolin-12(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Isoindolo[1,2-b]quinazolin-12(10H)-one can be compared with other similar compounds, such as:
Isoindolo[2,1-a]benzimidazoles: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms and functional groups.
Quinazolinones: These compounds have a quinazoline core and exhibit various biological activities.
Benzazepines and Benzazocines: These tetracyclic systems have an isoindole ring condensed with benzazepines or benzazocines, showing different pharmacological profiles.
This compound is unique due to its specific structural features and the selective synthetic routes available for its preparation
Properties
IUPAC Name |
10H-isoindolo[1,2-b]quinazolin-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c18-15-12-7-3-2-6-11(12)14-16-13-8-4-1-5-10(13)9-17(14)15/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERDZZROLGGPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C3N1C(=O)C4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957395 | |
Record name | Isoindolo[1,2-b]quinazolin-12(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35970-06-0 | |
Record name | 8-Desaminobatracylin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035970060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoindolo[1,2-b]quinazolin-12(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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